N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine is an organic compound classified within the phenethylamine family, which is known for its diverse biological activities and potential therapeutic applications. This compound features a pyrrole ring and a phenethylamine structure, which contribute to its unique properties and interactions in biological systems. The compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential effects on neurotransmitter systems.
This compound can be synthesized through various chemical methods, and it is often studied for its interactions with biological targets. It falls under the broader category of amines, specifically secondary amines due to the presence of two carbon chains attached to the nitrogen atom. Its classification as a phenethylamine suggests potential applications in neuropharmacology.
The synthesis of N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine typically involves several key steps:
The process may also involve the use of green chemistry principles, utilizing environmentally friendly solvents or catalysts to enhance sustainability in the synthesis.
The molecular formula for N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine is , with a molecular weight of approximately 274.36 g/mol. The structural analysis reveals:
CC(C1=CC=CN1)NCCC2=CC(=C(C=C2)OC)OC
MSWJGXFFWSIMCI-UHFFFAOYSA-N
The compound features a pyrrole ring connected to an ethyl chain, which is further linked to a phenyl group, indicating potential interactions with various biological receptors.
N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine can undergo various chemical reactions typical of amines, including:
These reactions are significant for modifying the compound's structure to enhance its biological activity or selectivity.
The mechanism of action for N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine involves its interaction with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. The compound may act as a modulator or inhibitor of specific receptors, influencing various physiological processes such as mood regulation and cognitive function.
Detailed biochemical studies are necessary to elucidate the precise molecular targets and pathways affected by this compound.
Key physical properties of N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine include:
Chemical properties include:
These properties are crucial for determining the compound's behavior in biological systems and its potential applications.
N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine has several scientific applications:
CAS No.: 12063-10-4
CAS No.: 92292-84-7
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4